molecular formula C9H12N2O3 B13108273 Ethyl 4-ethoxypyrimidine-5-carboxylate

Ethyl 4-ethoxypyrimidine-5-carboxylate

Cat. No.: B13108273
M. Wt: 196.20 g/mol
InChI Key: ZLBICZSCDKKRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-ethoxypyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxypyrimidine-5-carboxylate typically involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with ethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the chlorine atoms on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-ethoxypyrimidine-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxypyrimidine-5-carboxylate involves its interaction with various molecular targets:

Biological Activity

Ethyl 4-ethoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly due to its roles in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its ethoxy group at the 4-position and a carboxylate group at the 5-position of the pyrimidine ring. Its molecular formula is C9H11N2O3C_9H_{11}N_2O_3 with a molecular weight of approximately 183.17 g/mol. The structural features contribute significantly to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This is particularly relevant in the context of anti-inflammatory mechanisms where it can inhibit cyclooxygenase (COX) enzymes.
  • Antimicrobial Activity : this compound has shown effectiveness against several bacterial strains, potentially through interference with nucleic acid synthesis.
  • Anticancer Properties : The compound exhibits cytotoxic effects on cancer cell lines, likely through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research has demonstrated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. Table 1 summarizes the inhibitory effects on COX enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
This compound0.04 ± 0.010.04 ± 0.02
Celecoxib0.04 ± 0.01-
Indomethacin-9.17

The IC50 values indicate that this compound possesses comparable potency to established anti-inflammatory drugs.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study reported significant inhibition of bacterial growth, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and disruption of cellular proliferation pathways.

Table 2 presents the cytotoxicity data against different cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)9.1
A549 (Lung)28.0
HL-60 (Leukemia)<10

Case Studies

  • Study on Anti-inflammatory Activity : A recent study evaluated the efficacy of ethyl 4-ethoxypyrimidine derivatives in carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to controls.
  • Anticancer Screening : Another investigation focused on the anticancer properties of this compound against various human cancer cell lines, revealing promising results that warrant further exploration for clinical applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-ethoxypyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-13-8-7(5-10-6-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

ZLBICZSCDKKRFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC=C1C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.